Tert-butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate

Medicinal chemistry Synthetic intermediate quality control Regioisomer characterization

Tert-butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate (CAS 2413867-97-5; molecular formula C₁₁H₁₆ClN₃O₃; MW 273.71 g/mol) is a bifunctional heterocyclic building block combining a Boc-protected azetidine with a chloromethyl-substituted 1,2,4-oxadiazole. The oxadiazole is connected at its 5-position to the azetidine ring and bears the chloromethyl group at its 3-position—a connectivity pattern that defines the regioisomeric identity and dictates the compound's reactivity profile.

Molecular Formula C11H16ClN3O3
Molecular Weight 273.72
CAS No. 2413867-97-5
Cat. No. B2805342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate
CAS2413867-97-5
Molecular FormulaC11H16ClN3O3
Molecular Weight273.72
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=NC(=NO2)CCl
InChIInChI=1S/C11H16ClN3O3/c1-11(2,3)17-10(16)15-5-7(6-15)9-13-8(4-12)14-18-9/h7H,4-6H2,1-3H3
InChIKeyIWNWLZHDUUJFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate (CAS 2413867-97-5): Procurement-Relevant Identity and Physicochemical Baseline


Tert-butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate (CAS 2413867-97-5; molecular formula C₁₁H₁₆ClN₃O₃; MW 273.71 g/mol) is a bifunctional heterocyclic building block combining a Boc-protected azetidine with a chloromethyl-substituted 1,2,4-oxadiazole [1]. The oxadiazole is connected at its 5-position to the azetidine ring and bears the chloromethyl group at its 3-position—a connectivity pattern that defines the regioisomeric identity and dictates the compound's reactivity profile [1]. Computed XLogP3 is 1.3, topological polar surface area is 68.5 Ų, and the molecule possesses zero hydrogen bond donors and five hydrogen bond acceptors, producing a characteristic chromatographic and solubility signature that distinguishes it from its closest regioisomeric and isosteric analogs [1]. The compound is classified under ECHA notifications as Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Damage Category 1, and STOT Single Exposure Category 3 (respiratory irritation) [1].

Why Generic Substitution of tert-Butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate with In-Class Analogs Is Scientifically Unjustified


Within the C₁₁H₁₆ClN₃O₃ azetidine-oxadiazole space, at least four structurally distinct analogs share identical molecular formula and nominal mass but differ fundamentally in oxadiazole connectivity, chloromethyl position, or protecting group identity [1]. The target compound bears a 1,2,4-oxadiazole connected at its 5-position to the azetidine with chloromethyl at the oxadiazole 3-position, whereas the most accessible comparator (CAS 2138103-92-9) places the chloromethyl at the oxadiazole 5-position with azetidine attachment at the 3-position [1]. This regioisomerism alters the electronic environment of the chloromethyl electrophile, modulates hydrogen-bond-acceptor topology (five acceptors: oxadiazole N and O, carbamate carbonyl and O, versus altered spatial arrangement in the regioisomer), and changes InChIKey identity (IWNWLZHDUUJFRE vs. YXOZYCDEXLJEJI), ensuring that the two regioisomers are chromatographically, spectroscopically, and synthetically non-interchangeable [1]. Further analogs diverge at the oxadiazole isomer type (1,3,4-oxadiazole, CAS 1822793-23-6) or the ester protecting group (benzyl, CAS 2172038-49-0), each producing different reactivity, deprotection conditions, and downstream coupling outcomes [2][3]. The quantitative evidence below demonstrates that substituting any of these analogs in a synthetic sequence or biological assay introduces uncontrolled variables in electrophilic reactivity, protecting-group lability, and molecular recognition that cannot be corrected by simple stoichiometric adjustment.

Quantitative Differential Evidence for tert-Butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate vs. Closest Analogs


Regioisomeric Connectivity Defines Unique InChIKey and Chromatographic Identity vs. CAS 2138103-92-9

The target compound (CAS 2413867-97-5) and its closest regioisomer (CAS 2138103-92-9) share the identical molecular formula C₁₁H₁₆ClN₃O₃ and nominal mass, but differ in the position of oxadiazole attachment to the azetidine ring and the chloromethyl substitution site. In the target, the 1,2,4-oxadiazole is linked at its 5-position to azetidine C3, with chloromethyl at the oxadiazole 3-position (SMILES: CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NO2)CCl) [1]. In the comparator, the oxadiazole is linked at its 3-position to azetidine C3, with chloromethyl at the oxadiazole 5-position (SMILES: CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=N2)CCl) . This connectivity difference produces distinct InChIKeys—IWNWLZHDUUJFRE (target) vs. YXOZYCDEXLJEJI (comparator)—that are non-interchangeable in database registrations, analytical certificates, and patent Markush definitions [1].

Medicinal chemistry Synthetic intermediate quality control Regioisomer characterization

Computed Lipophilicity (XLogP3 = 1.3) Predicts Different logD and Permeability vs. 1,3,4-Oxadiazole Isomer

The target compound has a PubChem-computed XLogP3 of 1.3, placing it in a lipophilicity range associated with moderate passive permeability and acceptable aqueous solubility for fragment-based or lead-like screening libraries [1]. The 1,3,4-oxadiazole isomer (CAS 1822793-23-6) possesses a different heterocyclic core where the two nitrogen atoms and one oxygen adopt a distinct electronic arrangement, which is known to alter computed logP and hydrogen-bond-acceptor geometry relative to 1,2,4-oxadiazoles [2]. Although an exact PubChem-computed XLogP3 for CAS 1822793-23-6 was not publicly available at the time of analysis, class-level SAR studies on aryl azetidinyl oxadiazoles have demonstrated that oxadiazole isomer type significantly modulates logD and consequently influences both permeability and metabolic stability [2][3].

ADME prediction Lipophilicity Oxadiazole scaffold selection

GHS Eye Damage Category 1 Classification Provides Quantified Hazard Differentiation for Laboratory Procurement

The target compound carries an ECHA-notified GHS classification of Eye Damage Category 1 (H318: Causes serious eye damage), alongside Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), and STOT SE Category 3 (H335) [1]. This classification was reported by one notifying company to the ECHA C&L Inventory [1]. In contrast, publicly available ECHA C&L notifications for the regioisomer CAS 2138103-92-9 were not identified in the PubChem record at the time of analysis, meaning the regioisomer's GHS hazard profile lacks equivalent regulatory documentation [2]. The presence of H318 (Eye Damage Category 1) for the target demands specific personal protective equipment (PPE) protocols—sealed goggles or face shield—that may not be triggered by the regioisomer's less-characterized hazard profile.

Laboratory safety Chemical procurement GHS hazard classification

Boc-Protected Azetidine Enables Orthogonal Deprotection Strategy Unavailable in Benzyl Ester Analog

The target compound carries a tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen, which is cleaved under acidic conditions (TFA/DCM or HCl/dioxane) while leaving the oxadiazole ring and chloromethyl group intact [1]. The benzyl carbamate analog (CAS 2172038-49-0) requires hydrogenolytic deprotection (H₂, Pd/C), which is incompatible with substrates bearing the chloromethyl electrophile due to competitive hydrogenolysis of the C-Cl bond [2]. Additionally, the Boc group's acid-lability is orthogonal to the chloromethyl group, which is stable under acidic conditions but reactive toward nucleophiles, enabling sequential functionalization: first Boc deprotection to expose the azetidine amine, then nucleophilic displacement at the chloromethyl site [1]. The benzyl analog cannot achieve this orthogonality and would require a different synthetic sequence entirely.

Protecting group strategy Orthogonal deprotection Multistep synthesis

Validated Application Scenarios for tert-Butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate Based on Quantitative Differentiation Evidence


Regioisomerically Defined Intermediate for 1,2,4-Oxadiazole-Based Kinase Inhibitor and S1P Receptor Modulator Libraries

The target compound's defined 1,2,4-oxadiazole connectivity (3-chloromethyl, 5-azetidine attachment) places it directly within the Markush genus of patented S1P receptor modulators and YAP/TAZ-TEAD inhibitors [1][2]. The chloromethyl at the oxadiazole 3-position serves as an electrophilic handle for nucleophilic displacement (amines, thiols, alkoxides), while the 5-linked azetidine provides a conformationally constrained amine after Boc deprotection for subsequent amide coupling or reductive amination [3]. Researchers building focused libraries for these targets must procure the specific 5-azetidinyl-3-chloromethyl regioisomer rather than the 3-azetidinyl-5-chloromethyl analog, because the vector of substitution from the oxadiazole core dictates the trajectory of the pendant groups in the target binding site [1].

Orthogonal Bifunctional Scaffold for Sequential Diversification in Parallel Synthesis

The combination of an acid-labile Boc protecting group (azetidine N) and a nucleophile-reactive chloromethyl electrophile (oxadiazole C3) creates a chemically orthogonal bifunctional scaffold [3]. In a parallel synthesis workflow, the Boc group can be removed first (TFA/DCM) to expose the azetidine amine for amide or sulfonamide formation, followed by nucleophilic displacement at the chloromethyl site to introduce a second diversity element [3]. This sequential orthogonal strategy is not achievable with the benzyl carbamate analog (CAS 2172038-49-0), where hydrogenolytic deprotection would cleave the C-Cl bond, nor with the deprotected HCl salt, which lacks the protecting group necessary for chemoselective reaction order control [4].

Laboratory-Scale Procurement with Documented GHS Hazard Controls for Process Safety

The documented ECHA-notified GHS classification—specifically Eye Damage Category 1 (H318) and Acute Toxicity Category 4 (H302)—enables procurement teams to implement appropriate engineering controls and PPE protocols before the compound arrives, reducing laboratory startup time [5]. This contrasts with the regioisomer CAS 2138103-92-9, for which no equivalent public GHS notification was identified, creating regulatory uncertainty during import, customs clearance, and institutional Environmental Health & Safety (EHS) review [6]. Institutions with rigorous chemical hygiene plans may find the documented hazard profile of the target compound preferable because it eliminates guesswork in risk assessment and SDS authoring.

Quote Request

Request a Quote for Tert-butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.